molecular formula C16H9BrF2O3 B14943887 4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

Cat. No.: B14943887
M. Wt: 367.14 g/mol
InChI Key: QJIBWDLAPGQTMG-UHFFFAOYSA-N
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Description

4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives .

Scientific Research Applications

4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C16H9BrF2O3

Molecular Weight

367.14 g/mol

IUPAC Name

(4-fluorophenyl) 2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C16H9BrF2O3/c17-16-13(12-7-10(19)3-6-14(12)22-16)8-15(20)21-11-4-1-9(18)2-5-11/h1-7H,8H2

InChI Key

QJIBWDLAPGQTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)CC2=C(OC3=C2C=C(C=C3)F)Br)F

Origin of Product

United States

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